molecular formula C10H11BrO2 B1304089 Ethyl 2-(2-bromophenyl)acetate CAS No. 2178-24-7

Ethyl 2-(2-bromophenyl)acetate

Cat. No. B1304089
CAS RN: 2178-24-7
M. Wt: 243.1 g/mol
InChI Key: MZQXAVZPEZUJIJ-UHFFFAOYSA-N
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Patent
US03957787

Procedure details

To a cooled solution of 730.0 g of o-bromophenylacetonitrile in 2.9 l of absolute ethanol is added, dropwise, while stirring, 740 ml of concentrated sulphuric acid. The addition requires about two hours. The reaction mixture is heated under reflux for nine hours, poured into ice water, and extracted with 2.5 l of ether. The ether extracts are washed, dried, and concentrated. The residue is distilled to give 780.0 g of ethyl o-bromophenylacetate, bp. about 115°-117° (4mm), nD26 1,5434.
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
2.9 L
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#N.S(=O)(=O)(O)[OH:12].[CH2:16]([OH:18])[CH3:17]>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:18][CH2:16][CH3:17])=[O:12]

Inputs

Step One
Name
Quantity
730 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC#N
Name
Quantity
2.9 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
740 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
dropwise, while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for nine hours
Duration
9 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2.5 l of ether
WASH
Type
WASH
Details
The ether extracts are washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 780 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.